- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,
Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure
Nome del prodotto:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)
- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
- DTXSID001143316
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- BCP14844
- CS-M2503
- 955979-02-9
- AKOS037649669
- DA-26400
- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde
- PNFPJVXECCRKQD-UHFFFAOYSA-N
- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- CS-13126
- SCHEMBL190265
- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
-
- Inchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
- Chiave InChI: PNFPJVXECCRKQD-UHFFFAOYSA-N
- Sorrisi: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl
Proprietà calcolate
- Massa esatta: 297.0338755g/mol
- Massa monoisotopica: 297.0338755g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 343
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.6Ų
- XLogP3: 2.5
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338030-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 1g |
$1400 | 2024-07-18 | |
TRC | T430623-10mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 10mg |
$ 160.00 | 2022-06-02 | ||
TRC | T430623-1mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 1mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$683 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 100mg |
¥3549.00 | 2024-04-24 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$700 | 2024-07-18 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$986 | 2021-08-18 | |
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$420 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 250mg |
¥6825.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 1g |
¥11830.00 | 2024-04-24 |
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
Riferimento
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
Riferimento
- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 2 h, 190 °C
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
Riferimento
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
Riferimento
- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
Riferimento
- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR InhibitorOrganic Process Research & Development, 2015, 19(3), 416-426,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of CancerJournal of Medicinal Chemistry, 2011, 54(21), 7579-7587,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
Riferimento
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials
- Urea
- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione
- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine
- Ethyl 3-amino-4-methylthiophene-2-carboxylate
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Letteratura correlata
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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